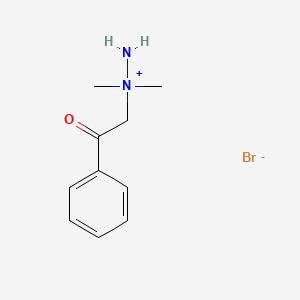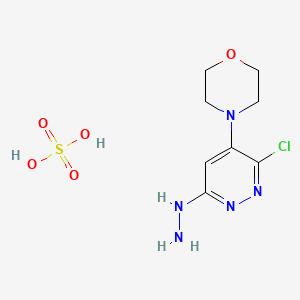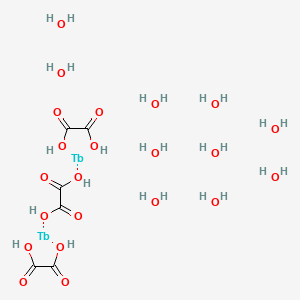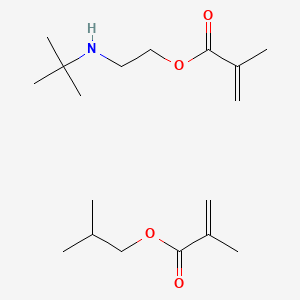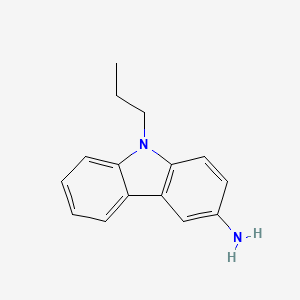
9-Propyl-9h-carbazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Propyl-9h-carbazol-3-amine is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their photochemical stability, thermal stability, and good hole-transporting abilities. These properties make them valuable in various scientific and industrial applications, including optoelectronics and organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9h-carbazol-3-amine typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole at the nitrogen atom followed by amination at the 3-position. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production methods for carbazole derivatives, including this compound, often involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The processes are optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
化学反応の分析
Types of Reactions: 9-Propyl-9h-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3-carboxylic acid, while reduction can yield 9-propyl-9h-carbazole .
科学的研究の応用
9-Propyl-9h-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which 9-Propyl-9h-carbazol-3-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, in optoelectronic applications, the compound’s ability to transport holes (positive charge carriers) is crucial. This is facilitated by the conjugated π-electron system of the carbazole core, which allows for efficient charge transport .
類似化合物との比較
- 9-Ethyl-9h-carbazol-3-amine
- 9-Methyl-9h-carbazol-3-amine
- 9-Butyl-9h-carbazol-3-amine
Comparison: 9-Propyl-9h-carbazol-3-amine is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. For example, the propyl group provides a balance between solubility and stability, making it suitable for various applications compared to its shorter (methyl, ethyl) or longer (butyl) alkyl chain counterparts .
特性
CAS番号 |
51560-53-3 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC名 |
9-propylcarbazol-3-amine |
InChI |
InChI=1S/C15H16N2/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9,16H2,1H3 |
InChIキー |
QCRRYSJADIODGZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


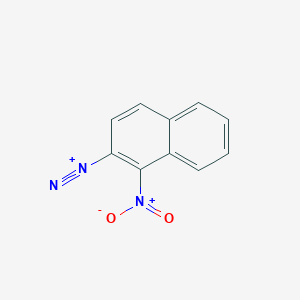
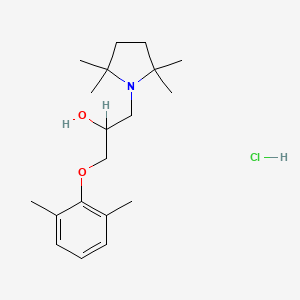
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
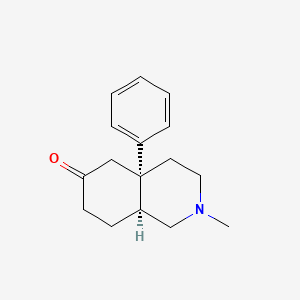
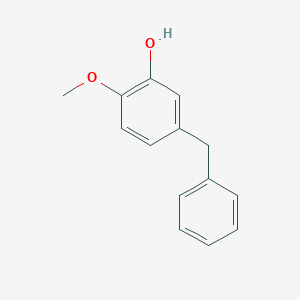

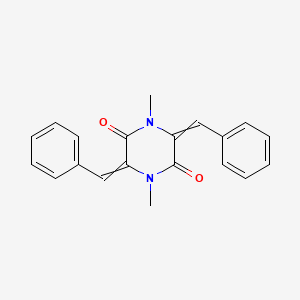
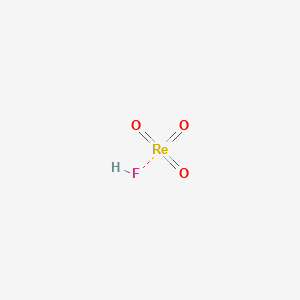
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
